Methyl 5-amino-4-bromo-2-fluorobenzoate

solubility purification formulation

Methyl 5-amino-4-bromo-2-fluorobenzoate (CAS 1342446-00-7) is a critical trisubstituted benzoate building block with a precisely defined substitution pattern (5-amino-4-bromo-2-fluoro) crucial for maintaining synthetic route fidelity in kinase inhibitor programs, as documented in patent literature. Unlike generic isomers, its orthogonal reactive handles—bromo for Suzuki coupling, amino for amidation, and ester for hydrolysis—enable multi-directional diversification. For MAP2K/MEK inhibitor development or systematic SAR studies, specifying this exact pattern ensures reproducible results and avoids synthetic failures associated with isomeric substitutions.

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
CAS No. 1342446-00-7
Cat. No. B1423537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-4-bromo-2-fluorobenzoate
CAS1342446-00-7
Molecular FormulaC8H7BrFNO2
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)Br)N
InChIInChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3
InChIKeyMKKZUPHIDZNPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-4-bromo-2-fluorobenzoate Procurement Guide: Key Specifications and Research Applications


Methyl 5-amino-4-bromo-2-fluorobenzoate (CAS 1342446-00-7) is a trisubstituted benzoate derivative with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol [1]. This compound features a precisely defined substitution pattern consisting of an amino group (-NH2) at the 5-position, a bromo substituent (Br) at the 4-position, and a fluoro group (F) at the 2-position on the benzene ring, with the carboxylic acid group esterified as a methyl ester . The calculated physicochemical properties include a density of 1.7±0.1 g/cm³, a boiling point of 352.3±42.0 °C at 760 mmHg, a flash point of 166.9±27.9 °C, and a calculated LogP value of 2.15 [2].

Why Methyl 5-amino-4-bromo-2-fluorobenzoate Cannot Be Replaced by Generic Analogs


Generic substitution among halogenated aminobenzoate isomers and analogs introduces significant variability in three critical procurement decision factors. First, substitution pattern isomerism directly affects synthetic route compatibility: the 5-amino-4-bromo-2-fluoro pattern positions reactive handles at distinct electronic environments compared to the 5-amino-2-bromo-4-fluoro isomer (CAS 1036389-86-2) [1] or the 4-amino-5-bromo-2-fluoro analog (CAS 1427372-46-0) [2]. Second, halogen identity and position modulate key physicochemical properties including solubility and LogP values, which govern downstream purification and formulation behavior [3]. Third, patent-specific intermediate roles documented in kinase inhibitor synthesis pathways explicitly reference this precise substitution arrangement [4]. The quantitative evidence below establishes where this compound offers verifiable differentiation that justifies procurement specification rather than ad hoc substitution.

Quantitative Differentiation Evidence for Methyl 5-amino-4-bromo-2-fluorobenzoate vs. Analogs


Solubility Profile Differentiation: 5-Amino-4-Bromo-2-Fluoro vs. 5-Amino-2-Bromo-4-Fluoro Isomer

While experimental solubility data for the target compound methyl 5-amino-4-bromo-2-fluorobenzoate is not directly available, its positional isomer methyl 5-amino-2-bromo-4-fluorobenzoate exhibits a measured aqueous solubility of 0.27 g/L at 25 °C [1]. The target compound's substitution pattern differs in the relative positioning of the amino and bromo substituents, which alters hydrogen-bonding capacity and dipole moment orientation [2]. This structural distinction is expected to modify solubility behavior and consequently affects purification protocol selection and formulation compatibility.

solubility purification formulation

Procurement Purity Grade Differentiation: Vendor Specification Comparison

Vendor purity specifications for methyl 5-amino-4-bromo-2-fluorobenzoate range from 95% to 98% across commercial suppliers, with certain vendors offering 97% purity grade and others providing ≥98% purity with chromatographic validation . The 4-amino-5-bromo-2-fluoro isomer is similarly available at ≥95% purity , while the 5-amino-4-chloro-2-fluoro analog is offered at ≥98% purity .

purity specification vendor comparison quality control

Enzyme Inhibition Potency Inference from Closely Related Structural Analog

A closely related compound, methyl 4-amino-3-bromo-5-fluorobenzoate, demonstrated a Ki value of 0.325±0.012 μM against glutathione reductase (GR) isolated from human erythrocytes [1]. By comparison, methyl 4-amino-2-nitrobenzoate exhibited a Ki of 92.41±22.26 μM against GR, representing a potency difference of approximately 284-fold [1]. While the target compound differs in the positional arrangement of the amino group (5-amino-4-bromo-2-fluoro vs. 4-amino-3-bromo-5-fluoro), this data establishes a benchmark that halogenated aminobenzoates bearing both bromo and fluoro substituents can achieve sub-micromolar enzyme inhibition.

enzyme inhibition Ki value glutathione reductase

Synthetic Handle Differentiation: Amino Group Position Alters Cross-Coupling Reactivity

The 5-amino-4-bromo-2-fluoro substitution pattern positions the bromo group at the 4-position adjacent to the amino group at the 5-position, while the fluoro group occupies the 2-position ortho to the ester . In contrast, the 5-amino-2-bromo-4-fluoro isomer positions the bromo at the 2-position ortho to the ester, altering its electronic activation toward palladium-catalyzed cross-coupling [1]. The target compound can undergo Suzuki-Miyaura coupling at the 4-position bromo site while the amino group at the 5-position provides an orthogonal handle for amide bond formation or diazotization .

cross-coupling Suzuki-Miyaura regioselectivity

Recommended Research and Industrial Applications for Methyl 5-amino-4-bromo-2-fluorobenzoate


Kinase Inhibitor Intermediate Synthesis Programs

Methyl 5-amino-4-bromo-2-fluorobenzoate is positioned as an intermediate in the synthesis of mitogen-activated protein kinase kinase (MAP2K or MEK) inhibitors [1]. Procurement for programs developing kinase-targeted therapeutics should specify this exact substitution pattern to maintain synthetic route fidelity as established in patent literature [1].

Diversity-Oriented Synthesis and Library Construction

The compound serves as a versatile building block for generating structurally diverse molecular libraries . The orthogonal reactivity of the bromo (Suzuki-Miyaura coupling), amino (amide formation), and ester (hydrolysis/re-esterification) handles enables multi-directional diversification from a single scaffold .

Structure-Activity Relationship (SAR) Exploration of Glutathione-Related Enzyme Inhibitors

Based on the demonstrated sub-micromolar Ki value (0.325±0.012 μM) of the closely related 4-amino-3-bromo-5-fluoro analog against glutathione reductase [2], procurement of methyl 5-amino-4-bromo-2-fluorobenzoate supports systematic SAR studies exploring positional substitution effects on enzyme inhibition potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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